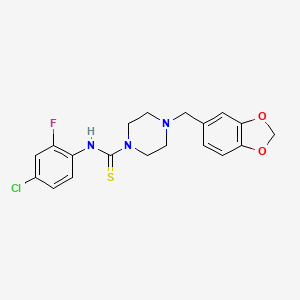

![molecular formula C21H19N3O3S B2387485 N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-60-9](/img/structure/B2387485.png)

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole carboxamide derivatives, which have a similar structure to the compound you mentioned, have been studied for their potential as COX inhibitors . These compounds have shown potent inhibitory activities against COX enzymes .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, and the products are typically purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been evaluated using density functional theory (DFT) analysis . This involves calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis

Thiazole derivatives, which are structurally similar to the compound you mentioned, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole moiety .

- Researchers have synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and screened them for in vitro antibacterial activity against various bacteria .

- Thiazoles exhibit anti-inflammatory properties. Compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) contain thiazole rings .

- Additionally, thiazoles may have neuroprotective effects, making them relevant for brain disorders where neuroinflammation plays a role .

- N-(tetrahydroquinolin-1-yl) amide compounds derived from thiazoles can act as NF-κB inhibitors, which are valuable in anticancer drug research .

- Retinoid nuclear modulators (also related to thiazoles) play a crucial role in treating metabolic and immunological diseases .

- Thiazoles are found in various biologically active compounds, including antineoplastic drugs like Tiazofurin .

- The thiazole scaffold has also been explored for its potential in tracing and inhibiting SHP1 activity in complex biological systems .

Antimicrobial Activity

Anti-Inflammatory and Neuroprotective Effects

NF-κB Inhibition and Anticancer Potential

Metabolic and Immunological Diseases

Biological Activity Beyond Antimicrobial Effects

Parent Material for Chemical Compounds

Mécanisme D'action

The mechanism of action of similar compounds is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells.

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-9-10-17(26-2)18(11-15)27-3)28-21-23-16(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDKNGUPJOGLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)

methanone](/img/structure/B2387419.png)

![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)

![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)